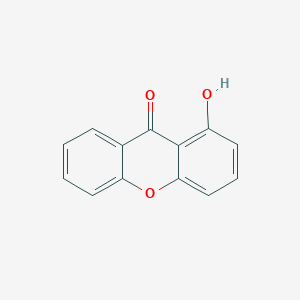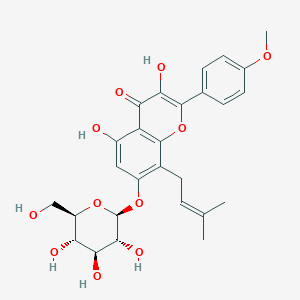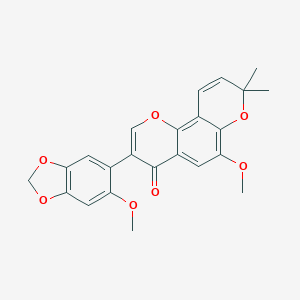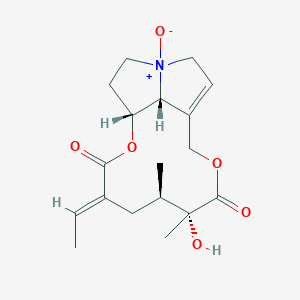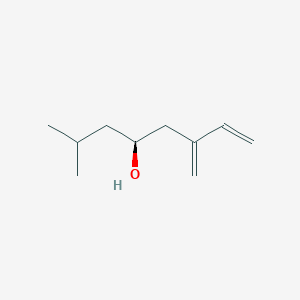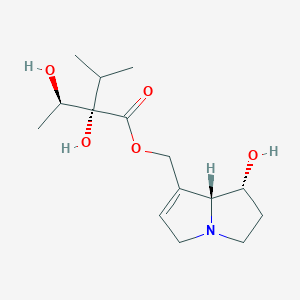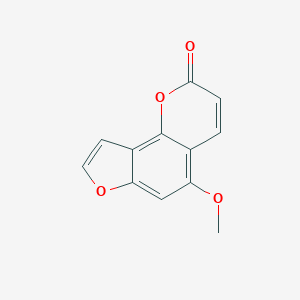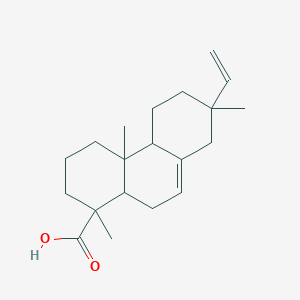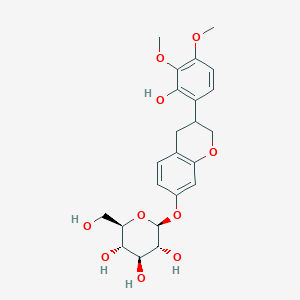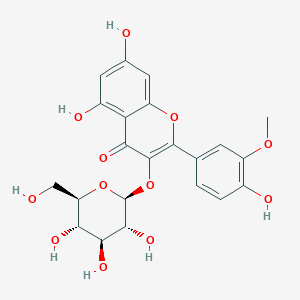
isorhamnetin-3-O-glucoside
Übersicht
Beschreibung
Isorhamnetin 3-O-beta-D-glucopyranoside is a glycosyloxyflavone that is isorhamnetin substituted at position 3 by a beta-D-glucosyl residue . It is a natural compound widely contained in many vegetables and rice .
Synthesis Analysis
Biological synthesis of isorhamnetin 3-O-glucoside has been achieved using engineered glucosyltransferase . Another synthesis method involves a highly efficient three-enzyme (rhamnosyltransferase, glycine max sucrose synthase and uridine diphosphate (UDP)-rhamnose synthase) cascade using a UDP-rhamnose regeneration system .Molecular Structure Analysis
Isorhamnetin 3-O-glucoside has been identified in the petals of R. rugosa, which are used in various cosmetic products . The molecular structure of isorhamnetin 3-O-glucoside has been analyzed using various techniques such as LC-ESI-MS/MS .Chemical Reactions Analysis
Isorhamnetin 3-O-glucoside exhibits diverse biological activities against cancer, diabetes, hepatic diseases, obesity, and thrombosis . It exerts therapeutic effects through multiple networks of underlying molecular signaling pathways .Physical And Chemical Properties Analysis
Isorhamnetin-3-O-glucoside has a molecular formula of C22H22O12 and a molar mass of 478.4. It has a predicted density of 1.75±0.1 g/cm3, a predicted boiling point of 834.4±65.0 °C, and a predicted flash point of 291.3°C .Wissenschaftliche Forschungsanwendungen
Diabetes Management
Isorhamnetin-3-O-glucoside has been studied for its potential effects on diabetes management. It has been shown to inhibit rat lens aldose reductase and reduce sorbitol accumulation in diabetic rat tissues, which are significant factors in the development of diabetic complications . Additionally, it may have beneficial effects on insulin resistance and glucose levels in diabetic mice .
Antioxidant Properties
This compound has demonstrated antioxidant properties, which are crucial in protecting cells from oxidative stress that can lead to chronic diseases . The antioxidant activity of isorhamnetin-3-O-glucoside has been confirmed through various tests, indicating its potential as a therapeutic agent against oxidative stress-related conditions .
Anti-Cancer Potential
Research has indicated that isorhamnetin-3-O-glucoside can reduce cell viability and inhibit cell growth in liver hepatocellular carcinoma cells in a dose- and time-dependent manner . This suggests a potential application in cancer treatment strategies.
Anti-Inflammatory Effects
Isorhamnetin-3-O-glucoside may also possess anti-inflammatory properties. Studies have shown that it can reduce levels of pro-inflammatory markers such as IL-6, which plays a role in various inflammatory diseases .
Metabolic Syndrome
Isorhamnetin-3-O-glucoside might play a role in managing metabolic syndrome due to its effects on glucose metabolism and insulin resistance, as indicated by the studies on diabetes management .
Wirkmechanismus
Safety and Hazards
In case of accidental release, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-LFXZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311218 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isorhamnetin 3-O-glucoside | |
CAS RN |
5041-82-7 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential therapeutic benefits of isorhamnetin-3-O-glucoside?
A1: Research suggests potential benefits in several areas: * Neuroprotection: May promote neurite outgrowth and protect neuronal cells against oxidative stress [, ].* Anti-diabetic effects: Exhibits potential to enhance glucose uptake in muscle cells, reduce glucose production in liver cells, and inhibit α-amylase and α-glucosidase enzymes [, , ].* Anti-obesity properties: May suppress lipid accumulation and adipogenesis, potentially by inhibiting pro-adipogenic transcription factors []. * Anti-inflammatory and antinociceptive effects: Studies indicate potential for reducing inflammation and pain, possibly by modulating inflammatory pathways and nitric oxide synthase (NOS) activity [, ].
Q2: How does isorhamnetin-3-O-glucoside exert its neuroprotective effects?
A2: Research suggests it may promote neurite outgrowth, potentially by enhancing the expression of neurofilaments induced by nerve growth factor (NGF) in PC12 cells []. It also shows promise in protecting neuronal cells from oxidative stress, though the exact mechanisms require further investigation [].
Q3: What is known about the anti-diabetic mechanism of action of isorhamnetin-3-O-glucoside?
A3: It demonstrates the potential to:* Stimulate glucose uptake in C2C12 mouse muscle cells [].* Reduce glucose production in H4IIE rat liver cells, potentially by reducing glucose-6-phosphatase enzymatic activity [].* Inhibit α-amylase and α-glucosidase enzymes, potentially slowing down carbohydrate digestion and absorption [].
Q4: How does isorhamnetin-3-O-glucoside impact obesity?
A4: Studies indicate that it can inhibit lipase activity in a dose-dependent manner []. Furthermore, it may suppress lipid accumulation and adipogenesis in 3T3-L1 adipocytes, potentially by downregulating pro-adipogenic transcription factors like C/EBPα [].
Q5: How does isorhamnetin-3-O-glucoside contribute to anti-inflammatory and antinociceptive effects?
A5: While the exact mechanisms need further elucidation, current research suggests several possibilities:* It may modulate the secretion of pro-inflammatory and anti-inflammatory cytokines [].* It might act similarly to non-steroidal anti-inflammatory drugs (NSAIDS) by targeting inflammatory pathways [].* It could potentially inhibit nitric oxide synthase (NOS) activity, thus reducing inflammation and pain [].
Q6: What is the molecular formula and weight of isorhamnetin-3-O-glucoside?
A6: Its molecular formula is C28H32O16 and its molecular weight is 624.54 g/mol.
Q7: What analytical methods are used to identify and quantify isorhamnetin-3-O-glucoside?
A7: Several techniques are commonly employed: * High-performance liquid chromatography (HPLC) coupled with various detectors like diode array detection (DAD), electrospray ionization mass spectrometry (ESI-MS), and tandem mass spectrometry (MS/MS) are widely used for identification and quantification [, , , , ].* Ultra-performance liquid chromatography (UPLC) coupled with Q-TOF mass spectrometry offers enhanced resolution and sensitivity for analyzing complex mixtures [, ].* Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information [, , ].
Q8: How do structural modifications of isorhamnetin-3-O-glucoside affect its activity?
A8: Research on related flavonoids suggests that:* The presence of a hydroxyl group at position 3 of the C ring and bulky, hydrophilic, electron-donating substituents at this position may enhance the inhibition of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism [].* Glycosylation patterns influence activity, with specific glycosides exhibiting varying degrees of efficacy in different biological assays [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



